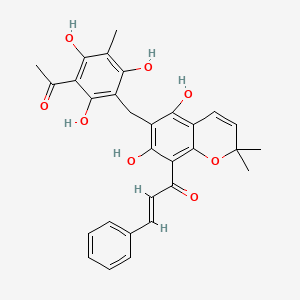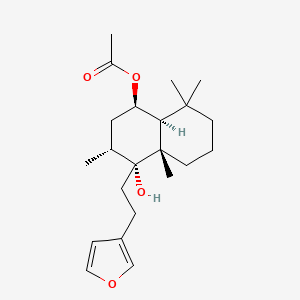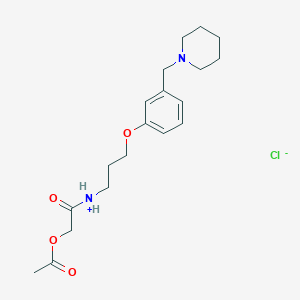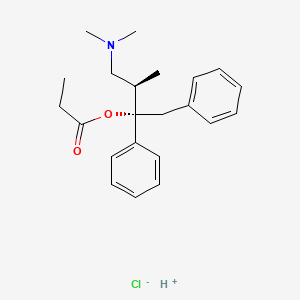
Propoxyphene hydrochloride
Descripción general
Descripción
Propoxyphene hydrochloride is an opioid analgesic used to relieve mild to moderate pain . It is part of a group of drugs called narcotic pain relievers . It is sold under various names such as Darvon and Darvon-N . It is a white crystalline powder with a bitter taste and is freely soluble in water .
Synthesis Analysis
The synthesis of α-d-propoxyphene hydrochloride involves an acid chloride reaction between propionyl chloride and α-d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol (d-oxyphene) with small amounts of thionyl chloride . This method improves yield and substantially simplifies purification .Molecular Structure Analysis
The molecular formula of Propoxyphene hydrochloride is C22H29NO2 . The average mass is 339.471 Da and the monoisotopic mass is 339.219818 Da .Physical And Chemical Properties Analysis
Propoxyphene hydrochloride is a readily soluble drug . It is a white crystalline powder with a bitter taste and is freely soluble in water .Aplicaciones Científicas De Investigación
Analgesic Efficacy
Propoxyphene hydrochloride: , commonly known as Algaphan , has been used as an opioid analgesic to treat mild to moderate pain. It operates by binding to the opiate receptors in the brain, which decreases the perception of pain stimuli . However, studies have shown that its analgesic effect is not superior to codeine or aspirin .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of propoxyphene hydrochloride involves its metabolism primarily in the liver, with the active metabolite norpropoxyphene having a longer half-life than the parent compound. This extended action can be beneficial in maintaining pain relief over a longer period .
Drug Development and Clinical Trials
Propoxyphene hydrochloride has been the subject of various clinical trials to assess its efficacy and safety. Despite its widespread use in the past, deficiencies in the design, conduct, and reporting of clinical studies have been noted, leading to questions about its therapeutic value .
Therapeutic Uses
Apart from its analgesic properties, propoxyphene hydrochloride has been indicated for the symptomatic treatment of mild pain and has displayed antitussive (cough suppressant) and local anaesthetic actions .
Dependence and Abuse Potential
While propoxyphene hydrochloride has a low addiction liability, several reports have demonstrated its abuse potential. It occupies an intermediate position between non-narcotic pain relievers and narcotic drugs proper, which has implications for its use in research related to substance abuse .
Adverse Effects and Toxicity
Research into the adverse effects of propoxyphene hydrochloride has highlighted concerns about its potential to cause serious toxicity to the heart, even at therapeutic doses. This has led to its withdrawal from the market in some regions .
Non-Analgesic Uses
In scientific research, non-analgesic uses of propoxyphene hydrochloride have been explored, although conclusive evidence regarding its effectiveness in these applications is limited .
Rational Therapy and Drug Combinations
Studies have also investigated the rational use of propoxyphene hydrochloride in therapy, particularly in combination with other analgesics. However, there is no conclusive evidence that such combinations are more effective than the individual drugs alone .
Mecanismo De Acción
Target of Action
Propoxyphene hydrochloride primarily targets the OP1, OP2, and OP3 opiate receptors within the central nervous system (CNS) . These receptors are coupled with G-protein receptors and function as modulators of synaptic transmission .
Mode of Action
Propoxyphene hydrochloride acts as a weak agonist at the opiate receptors . It primarily affects OP3 receptors, which are coupled with G-protein receptors and function as modulators, both positive and negative, of synaptic transmission via G-proteins that activate effector proteins .
Biochemical Pathways
The biochemical pathways affected by propoxyphene hydrochloride involve the modulation of synaptic transmission via G-proteins that activate effector proteins . This modulation can have both positive and negative effects .
Pharmacokinetics
Propoxyphene hydrochloride is a centrally acting opiate analgesic . After a 65-mg oral dose, peak plasma levels of 0.05 to 0.1 μg/mL for propoxyphene and 0.1 to 0.2 μg/mL for norpropoxyphene (major metabolite) are achieved . The half-life of propoxyphene is 6 to 12 hours, whereas that of norpropoxyphene is 30 to 36 hours .
Result of Action
The analgesic effect of propoxyphene is due to the d-isomer, dextropropoxyphene . In addition to pain reduction, propoxyphene also causes sedation and respiratory depression .
Action Environment
The metabolism of propoxyphene may be altered by strong CYP3A4 inhibitors (such as ritonavir, ketoconazole, itraconazole, troleandomycin, clarithromycin, nelfinavir, nefazadone, amiodarone, amprenavir, aprepitant, diltiazem, erythromycin, fluconazole, fosamprenavir, grapefruit juice, and verapamil) leading to enhanced propoxyphene plasma levels . Therefore, the action, efficacy, and stability of propoxyphene can be influenced by these environmental factors .
Safety and Hazards
The U.S. Food and Drug Administration (FDA) recommends against the continued prescribing and use of propoxyphene because new data show that the drug can cause serious toxicity to the heart, even when used at therapeutic doses . Overdose of propoxyphene may present with signs and symptoms of propoxyphene overdose .
Propiedades
IUPAC Name |
[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQBBUPJKANITL-MYXGOWFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048913 | |
| Record name | Propoxyphene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propoxyphene hydrochloride | |
CAS RN |
1639-60-7 | |
| Record name | Dextropropoxyphene hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1639-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propoxyphene hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, .alpha.-[(1R)-2-(dimethylamino)-1-methylethyl]-.alpha.-phenyl-, 1-propanoate, hydrochloride (1:1), (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propoxyphene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextropropoxyphene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOXYPHENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB2TL9PS0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




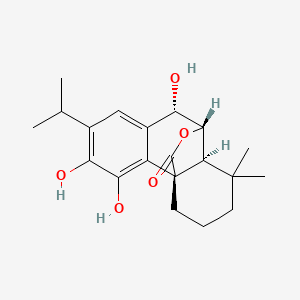
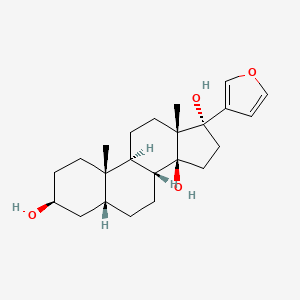

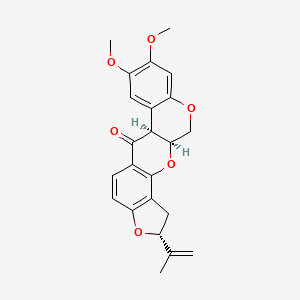
![3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1679577.png)

